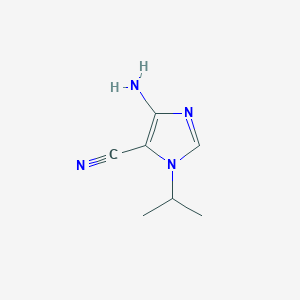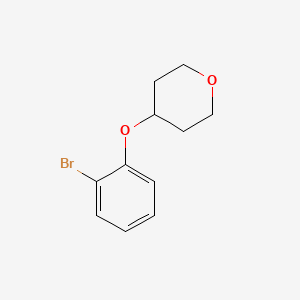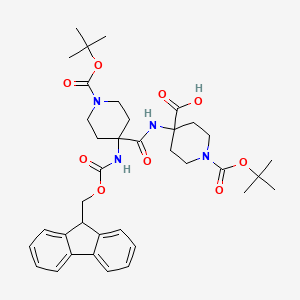
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features multiple functional groups, including fluorenyl, methoxy, carbonyl, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, followed by coupling with piperidine derivatives under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as DIPEA or TEA.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of automated synthesizers and large-scale reactors, along with rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound might be used as a probe or a ligand in studies involving protein interactions or enzyme activity.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-protected amino acids: These compounds share the fluorenylmethoxycarbonyl group.
Piperidine derivatives: Compounds with similar piperidine structures.
Propriétés
Formule moléculaire |
C37H48N4O9 |
|---|---|
Poids moléculaire |
692.8 g/mol |
Nom IUPAC |
4-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C37H48N4O9/c1-34(2,3)49-32(46)40-19-15-36(16-20-40,29(42)38-37(30(43)44)17-21-41(22-18-37)33(47)50-35(4,5)6)39-31(45)48-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,38,42)(H,39,45)(H,43,44) |
Clé InChI |
SXEUPSXAGVOBDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
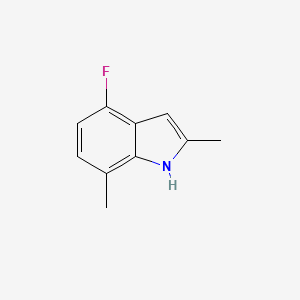

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
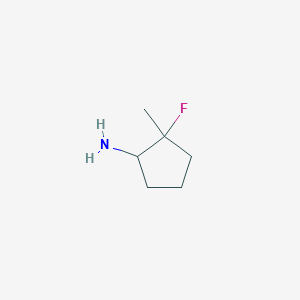
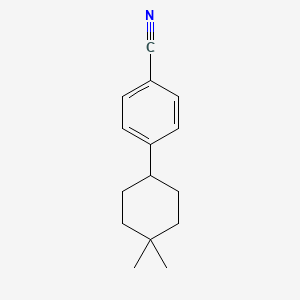

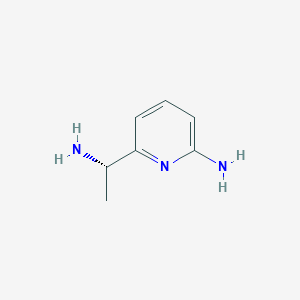
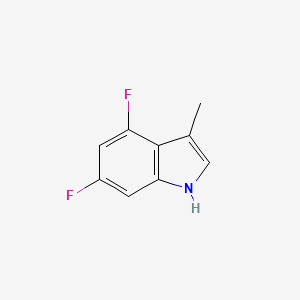
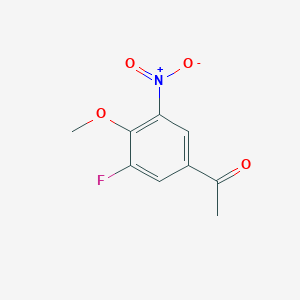
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
